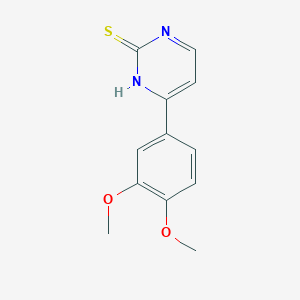
4-(3,4-dimethoxyphenyl)pyrimidine-2(1H)-thione
描述
4-(3,4-dimethoxyphenyl)pyrimidine-2(1H)-thione is a useful research compound. Its molecular formula is C12H12N2O2S and its molecular weight is 248.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Similar compounds have been evaluated for antitubercular activity . Therefore, it’s possible that this compound may also target Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.
Mode of Action
It’s known that similar compounds interact with their targets and cause changes that lead to their antitubercular activity .
Biochemical Pathways
Similar compounds have been synthesized and evaluated for their antitubercular activity , suggesting that they may affect the biochemical pathways related to the survival and proliferation of Mycobacterium tuberculosis.
Result of Action
Similar compounds have shown antitubercular activity , suggesting that this compound may also have potential antitubercular effects.
生物活性
4-(3,4-Dimethoxyphenyl)pyrimidine-2(1H)-thione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anti-inflammatory, anticancer, and antimicrobial properties, supported by research findings and data.
Chemical Structure and Properties
The compound features a pyrimidine ring with a thione functional group and a dimethoxyphenyl substituent. This structure is crucial for its biological activity, as variations in substituents can significantly influence pharmacological effects.
1. Anti-inflammatory Activity
Research indicates that derivatives of pyrimidine, including this compound, exhibit notable anti-inflammatory properties. In a study evaluating various pyrimidine derivatives, the compound demonstrated an anti-inflammatory activity ranging from 49.5% to 70.7% compared to the standard drug ibuprofen, which showed 86.4% inhibition at the same dosage .
Table 1: Anti-inflammatory Activity of Pyrimidine Derivatives
| Compound | % Inhibition | Remarks |
|---|---|---|
| Ibuprofen | 86.4 | Standard drug |
| Compound A (this compound) | 70.7 | Maximum inhibition observed |
| Compound B | 68.7 | Slightly lower activity |
| Compound C | 49.5 | Minimum activity |
2. Anticancer Activity
The anticancer potential of this compound has been investigated in various studies. It has shown promising antiproliferative effects against several cancer cell lines, including lung (A549), colon (HT-29), and ovarian (NCI/ADR-RES) cells. The compound exhibited significant activity with IC50 values indicating effective growth inhibition at low concentrations .
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Type of Cancer |
|---|---|---|
| A549 | 7.1 | Lung |
| HT-29 | 1.4 | Colon |
| NCI/ADR-RES | 3.1 | Ovarian |
In vitro studies have highlighted that compounds with similar structures to this compound often exhibit enhanced antitumor activity due to the presence of nitrogen heterocycles and sulfur atoms .
3. Antimicrobial Activity
The antimicrobial properties of pyrimidine derivatives have also been documented extensively. Compounds containing the pyrimidine moiety have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis . The presence of specific substituents on the phenyl ring significantly influences their antimicrobial efficacy.
Table 3: Antimicrobial Activity of Pyrimidine Derivatives
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Bacillus subtilis | Significant |
Case Studies and Research Findings
Several case studies have explored the biological activities of compounds related to this compound:
- A study on a series of pyrimidine derivatives revealed that those with p-chloro and dimethoxy substituents consistently exhibited higher inhibition percentages against cancer cell lines compared to other derivatives .
- Another investigation focused on the synthesis and evaluation of thiazole-pyrimidine compounds for their anticancer properties, demonstrating that structural modifications could enhance biological activities significantly .
属性
IUPAC Name |
6-(3,4-dimethoxyphenyl)-1H-pyrimidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-15-10-4-3-8(7-11(10)16-2)9-5-6-13-12(17)14-9/h3-7H,1-2H3,(H,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKFJIMDQZULSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=NC(=S)N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















